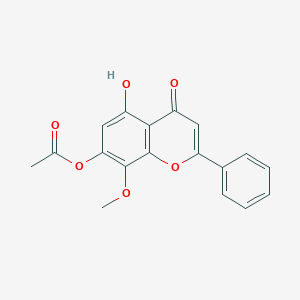

5-ヒドロキシ-7-アセトキシ-8-メトキシフラボン

概要

説明

5-Hydroxy-7-acetoxy-8-methoxyflavone: is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities .

科学的研究の応用

Anti-Cancer Properties

HMF is primarily recognized for its potential as an anti-cancer agent. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines, particularly colorectal carcinoma cells.

- Mechanism of Action : HMF triggers mitochondrial-associated cell death through the generation of reactive oxygen species (ROS). This process leads to DNA damage and the activation of apoptotic pathways involving proteins such as Bcl-2, Bax, and caspase-3 .

- Case Study : A study demonstrated that HMF treatment resulted in dose-dependent cytotoxicity in HCT-116 human colon cancer cells, suggesting its efficacy as a potential chemotherapeutic agent .

Anti-Inflammatory Effects

HMF exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : It modulates various signaling pathways involved in inflammation, such as the NF-κB pathway. By inhibiting this pathway, HMF reduces the expression of pro-inflammatory cytokines .

- Research Findings : In vitro studies have shown that HMF can inhibit the production of inflammatory mediators in macrophages, highlighting its potential utility in managing conditions like arthritis and other inflammatory disorders .

Neuroprotective Activities

Emerging evidence suggests that HMF may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Mechanism : The compound has been shown to reduce oxidative stress and neuronal apoptosis in models of neurodegeneration. This suggests a protective role against conditions such as Alzheimer's disease and Parkinson's disease .

- Case Study : Research involving animal models of neurodegeneration indicated that HMF administration led to improved cognitive function and reduced neuronal loss, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Antiviral Properties

Recent studies have explored the antiviral activity of HMF against various viruses.

- Mechanism : HMF has been investigated for its ability to inhibit viral replication through interference with viral proteins and host cell pathways .

- Research Findings : A molecular docking study identified HMF as a potential inhibitor of SARS-CoV-2 non-structural protein 16 (NSP-16), suggesting its relevance in the context of COVID-19 research .

Other Biological Activities

Beyond the primary applications discussed above, HMF has been associated with several other biological activities:

作用機序

Target of Action

5-Hydroxy-7-acetoxy-8-methoxyflavone, a flavonoid compound, primarily targets lipid peroxidation processes . It also has potential interactions with histone demethylase , which plays a crucial role in gene expression regulation .

Mode of Action

This compound inhibits lipid peroxidation, a process that can lead to cell damage . It may also interact with histone demethylase, potentially affecting gene expression . Furthermore, it’s suggested that this compound might have anti-influenza virus activity .

Biochemical Pathways

Its ability to inhibit lipid peroxidation suggests it may impact pathways related to oxidative stress . Additionally, its potential interaction with histone demethylase indicates it could influence gene expression pathways .

Pharmacokinetics

It’s known that flavonoids, in general, are part of the normal diet and are likely safe when consumed as part of food . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s suggested that this compound might reduce inflammation and affect the way the liver processes cholesterol and other blood fats . It’s also thought that it might reduce the spread of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone typically involves the acetylation of 5-hydroxy-8-methoxyflavone. The process includes the following steps:

Starting Material: 5-Hydroxy-8-methoxyflavone.

Acetylation: The hydroxyl group at position 7 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of 5-Hydroxy-7-acetoxy-8-methoxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions:

Oxidation: 5-Hydroxy-7-acetoxy-8-methoxyflavone can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding dihydroflavone derivative.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroflavone derivatives.

Substitution: Various substituted flavones depending on the nucleophile used

類似化合物との比較

5-Hydroxy-7-methoxyflavone: Lacks the acetoxy group at position 7.

7-Acetoxyflavone: Lacks the hydroxyl and methoxy groups at positions 5 and 8, respectively.

5,7-Diacetoxy-8-methoxyflavone: Contains an additional acetoxy group at position 5.

Uniqueness:

生物活性

5-Hydroxy-7-acetoxy-8-methoxyflavone (5-HAMF) is a flavonoid compound derived from natural sources, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

5-HAMF is characterized by its flavonoid backbone, which includes hydroxyl, acetoxy, and methoxy groups. This structural configuration contributes to its biological activities, particularly in modulating oxidative stress and inflammation.

Biological Activities

1. Antioxidant Activity

5-HAMF exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. Studies show that it can scavenge free radicals and inhibit lipid peroxidation, thereby reducing cellular damage associated with oxidative stress .

2. Anti-inflammatory Effects

Research indicates that 5-HAMF possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models .

3. Antiviral Activity

The compound has demonstrated antiviral effects against several viruses, including the influenza virus. Its mechanism involves interfering with viral replication processes, which could be beneficial in developing antiviral therapies .

4. Anticancer Potential

Emerging studies suggest that 5-HAMF may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways. In colorectal carcinoma cells (HCT-116), it triggered mitochondrial membrane perturbation and activation of apoptotic markers such as caspase-3 .

The biological activities of 5-HAMF can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory processes and lipid metabolism.

- ROS Generation : The compound induces ROS production, leading to cellular stress responses that can trigger apoptosis in cancer cells.

- Cytokine Modulation : It regulates the expression of various cytokines, contributing to its anti-inflammatory effects.

Case Studies

- Antioxidant and Anti-inflammatory Study : In vitro studies demonstrated that 5-HAMF significantly reduced oxidative stress markers in macrophage RAW 264.7 cells while also decreasing the secretion of inflammatory cytokines .

- Antiviral Mechanism : A study highlighted the effectiveness of 5-HAMF against influenza virus by disrupting viral entry into host cells, showcasing its potential as a therapeutic agent during viral outbreaks.

- Cancer Cell Apoptosis : Research involving HCT-116 cells showed that treatment with 5-HAMF led to DNA damage and activation of apoptotic pathways, indicating its potential role in cancer therapy .

Data Tables

特性

IUPAC Name |

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDFENYJDAHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。